molecular formula C37H30Br2N4O2 B330058 2-(3-BROMOPHENYL)-N~4~-[3-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,2-DIMETHYLPROPYL]-4-QUINOLINECARBOXAMIDE

2-(3-BROMOPHENYL)-N~4~-[3-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,2-DIMETHYLPROPYL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B330058
M. Wt: 722.5 g/mol
InChI Key: IMTIDOZDVNHTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-BROMOPHENYL)-N~4~-[3-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,2-DIMETHYLPROPYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound featuring multiple aromatic rings and bromine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-N~4~-[3-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,2-DIMETHYLPROPYL]-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Amidation: The final step involves the coupling of the brominated quinoline derivative with the appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms in the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield alcohol derivatives.

Scientific Research Applications

2-(3-BROMOPHENYL)-N~4~-[3-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,2-DIMETHYLPROPYL]-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-N~4~-[3-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,2-DIMETHYLPROPYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound may exert its effects through binding to these targets, thereby modulating their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromophenyl)quinoline-4-carbonyl chloride
  • 2-(4-bromophenyl)thiophene
  • 3-bromophenylacetic acid

Uniqueness

Compared to similar compounds, 2-(3-BROMOPHENYL)-N~4~-[3-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,2-DIMETHYLPROPYL]-4-QUINOLINECARBOXAMIDE is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C37H30Br2N4O2

Molecular Weight

722.5 g/mol

IUPAC Name

2-(3-bromophenyl)-N-[3-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]-2,2-dimethylpropyl]quinoline-4-carboxamide

InChI

InChI=1S/C37H30Br2N4O2/c1-37(2,21-40-35(44)29-19-33(23-9-7-11-25(38)17-23)42-31-15-5-3-13-27(29)31)22-41-36(45)30-20-34(24-10-8-12-26(39)18-24)43-32-16-6-4-14-28(30)32/h3-20H,21-22H2,1-2H3,(H,40,44)(H,41,45)

InChI Key

IMTIDOZDVNHTAQ-UHFFFAOYSA-N

SMILES

CC(C)(CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br)CNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=CC=C6)Br

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br)CNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=CC=C6)Br

Origin of Product

United States

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